Cas no 51-17-2 (Benzimidazole)
Benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzo[d]imidazole
- TIMTEC-BB SBB004294
- N,N'-O-PHENYLENEFORMAMIDINE
- 1,3-BENZODIAZOLE
- 1H-BENZIMIDAZOLE
- BENZIMIDAZOLE
- 1,3-Diazaindene
- 3-Azaindole
- Benzoimidazole
- pH7.0 NaCl-Peptone Buffer
- 1H-Benzoimidazole
- Azindol
- Azindole
- Benzimidazol
- Benziminazole
- Benzoglyoxaline
- BZI
- CH2-2-benzimidazole
- monobenzimidazole
- N,N′-Methenyl-o-phenylenediaMine
- o-Benzimidazole
- N,N'-Methenyl-o-phenylenediamine
- 1H-1,3-benzodiazole
- Benzimidazole, 98%
- E24GX49LD8
- HYZJCKYKOHLVJF-UHFFFAOYSA-N
- DSSTox_CID_4573
- DSSTox_RID_77454
- DSSTox_GSID_24573
- Benzimidazole,98%
- Benzimidazole
-
- MDL: MFCD00005585
- Inchi: 1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9)
- InChI Key: HYZJCKYKOHLVJF-UHFFFAOYSA-N
- SMILES: N1([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12
- BRN: 0109682
Computed Properties
- Exact Mass: 118.05300
- Monoisotopic Mass: 118.053098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 28.7
Experimental Properties
- Color/Form: White crystals
- Density: 1.242 g/cm3
- Melting Point: 169-171?°C(lit.)
- Boiling Point: 360 °C
- Flash Point: 360°C
- Refractive Index: 1.5500 (estimate)
- Solubility: xylene: soluble1g in 2g (boiling)(lit.)
- Water Partition Coefficient: sparingly soluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidising agents.
- PSA: 28.68000
- LogP: 1.56290
- Solubility: It is soluble in hot water, ethanol, boiling xylene, acid and strong base aqueous solutions, slightly soluble in cold water and ether, and almost insoluble in benzene and petroleum ether.
- Merck: 14,1081
- pka: 5.532(at 25℃)
- λmax: 271(MeOH)(lit.)
- Sensitiveness: Sensitive to humidity
Benzimidazole Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303
- Warning Statement: P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
- RTECS:DD5425000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Ventilation and low temperature drying
- TSCA:Yes
Benzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106095-25g |
Benzimidazole |
51-17-2 | AR,>98.0%(HPLC) | 25g |
¥42.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106095-100g |
Benzimidazole |
51-17-2 | AR,>98.0%(HPLC) | 100g |
¥61.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106095-500g |
Benzimidazole |
51-17-2 | AR,>98.0%(HPLC) | 500g |
¥290.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106095-2.5kg |
Benzimidazole |
51-17-2 | AR,>98.0%(HPLC) | 2.5kg |
¥552.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106095-250g |
Benzimidazole |
51-17-2 | AR,>98.0%(HPLC) | 250g |
¥148.90 | 2023-09-04 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H71523-25g |
Benzimidazole |
51-17-2 | 98% | 25g |
¥48 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H71523-100g |
Benzimidazole |
51-17-2 | 98% | 100g |
¥68 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H71523-500g |
Benzimidazole |
51-17-2 | 98% | 500g |
¥212 | 2023-09-19 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BB0817-100g |
Benzimidazole |
51-17-2 | ≥99% | 100g |
¥70元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BB0817-25g |
Benzimidazole |
51-17-2 | ≥99% | 25g |
¥50元 | 2023-09-15 |
Benzimidazole Suppliers
Benzimidazole Related Literature
-
Em Canh Pham,Tuong Vi Thi Le,Tuyen Ngoc Truong RSC Adv. 2022 12 21621
-
N. Shruthi,Boja Poojary,Vasantha Kumar,Mumtaz Mohammed Hussain,Vaishali M. Rai,Vinitha R. Pai,Mahima Bhat,B. C. Revannasiddappa RSC Adv. 2016 6 8303
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Mohamed A. S. Badawy,Eman K. A. Abdelall,EL-Shaymaa EL-Nahass,Khaled R. A. Abdellatif,Hamdy M. Abdel-Rahman RSC Adv. 2021 11 27659
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Ali Keivanloo,Atena Soozani,Mohammad Bakherad,Amir Hossein Amin Org. Chem. Front. 2018 5 1135
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Moumita Saha,Asish R. Das Org. Biomol. Chem. 2020 18 941
Additional information on Benzimidazole
Benzimidazole (CAS No. 51-17-2): A Versatile Scaffold in Modern Chemical Biology and Medicine
Benzimidazole, with the chemical formula C₆H₄N₂ and CAS number 51-17-2, is a heterocyclic aromatic organic compound that has garnered significant attention in the fields of chemical biology, pharmaceutical research, and material science. Its unique structural framework, consisting of a benzene ring fused to a pyridazine ring, endows it with remarkable chemical and biological properties, making it a privileged scaffold for the development of various therapeutic agents and functional materials.
The significance of Benzimidazole in medicinal chemistry stems from its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. This property has been exploited in the design of drugs targeting a wide range of diseases, including cancer, infections, and neurological disorders. The core structure of Benzimidazole allows for facile functionalization at multiple positions, enabling the synthesis of a diverse library of derivatives with tailored biological activities.
Recent advancements in the field have highlighted the role of Benzimidazole derivatives in modulating protein-protein interactions and enzyme activity. For instance, studies have demonstrated that certain Benzimidazole-based compounds can inhibit kinases involved in cancer cell proliferation by binding to their active sites. These findings have paved the way for the development of novel anticancer agents with improved selectivity and efficacy.
In addition to its applications in drug discovery, Benzimidazole has found utility in materials science. Its ability to form stable coordination complexes with metal ions has been leveraged in the design of luminescent materials and catalysts. These materials exhibit unique optical and electronic properties, making them suitable for applications in sensors, light-emitting diodes (LEDs), and photovoltaic devices.
The synthesis of Benzimidazole derivatives has been refined over the years, with multiple methodologies available for constructing the core scaffold efficiently. Among these methods, the condensation reaction between o-phenylenediamine and carbonyl compounds is a classic approach for synthesizing substituted Benzimidazoles. More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for introducing diverse functional groups into the Benzimidazole framework.
One particularly exciting area of research involves the use of Benzimidazole-based compounds as probes for studying biological processes at the molecular level. For example, fluorescently labeled Benzimidazole derivatives have been employed to visualize protein localization and dynamics within living cells. These probes provide valuable insights into cellular mechanisms and have been instrumental in understanding disease pathways.
The pharmacological potential of Benzimidazole derivatives has also been explored in the treatment of infectious diseases. Certain Benzimidazole compounds exhibit broad-spectrum antimicrobial activity by interfering with essential bacterial processes such as DNA replication and protein synthesis. This has led to interest in developing novel antibiotics based on Benzimidazole chemistry to combat drug-resistant pathogens.
The development of high-throughput screening (HTS) platforms has further accelerated the discovery of novel Benzimidazole-based drugs. These platforms enable rapid testing of large libraries of compounds for biological activity, facilitating the identification of lead candidates for further optimization. Computational methods, including molecular docking and virtual screening, are often employed in conjunction with HTS to prioritize promising compounds based on their predicted binding affinity to target proteins.
In conclusion, Benzimidazole (CAS No. 51-17-2) remains a cornerstone molecule in modern chemical biology and medicine due to its versatile structural features and wide-ranging applications. Ongoing research continues to uncover new therapeutic uses and functional properties of Benzimidazole derivatives, underscoring their enduring importance in scientific innovation.
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